

PF-07293893 selectivity profiling against other AMPK isoforms

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Compound of Interest

Compound Name: PF-07293893

Cat. No.: B15542120

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Technical Support Center: PF-07293893

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the AMP-activated protein kinase (AMPK) $\gamma 3$ activator, **PF-07293893**.

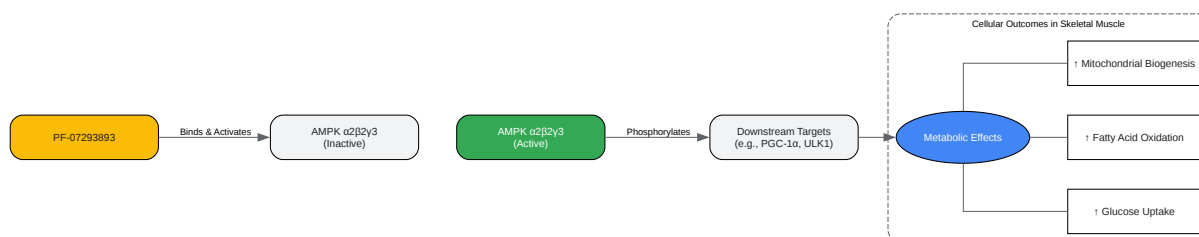
Frequently Asked Questions (FAQs)

Q1: What is **PF-07293893** and its primary molecular target?

PF-07293893 is an experimental small molecule developed by Pfizer that functions as a selective activator of the $\gamma 3$ isoform of AMP-activated protein kinase (AMPK).^{[1][2][3][4]} The primary target is the heterotrimeric AMPK complex containing the $\gamma 3$ regulatory subunit, which is predominantly expressed in skeletal muscle.^[5] It was investigated as a potential treatment for heart failure.^[6]

Q2: What is the proposed mechanism of action for **PF-07293893**?

PF-07293893 is a direct, allosteric activator of the AMPK complex. By selectively binding to the $\alpha 2 \beta 2 \gamma 3$ isoform, it is thought to induce a conformational change that enhances kinase activity. This leads to the phosphorylation of downstream targets involved in cellular energy metabolism. In skeletal muscle, this activation is expected to increase glucose uptake, stimulate fatty acid oxidation, and promote mitochondrial biogenesis.



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Caption: Proposed signaling pathway of **PF-07293893** in skeletal muscle.

Q3: What is the selectivity profile of **PF-07293893** against other AMPK isoforms?

While specific data for **PF-07293893** has not been publicly released, a selective $\gamma 3$ activator would be expected to show significantly higher potency for the $\gamma 3$ -containing AMPK complex over $\gamma 1$ and $\gamma 2$ isoforms. The following table provides a hypothetical, yet representative, dataset for the selectivity profile of a compound like **PF-07293893**, as might be determined in a biochemical assay.

AMPK Isoform Complex	EC50 (nM) [Hypothetical Data]	Fold Selectivity vs. $\gamma 3$ [Hypothetical Data]
$\alpha 2\beta 2\gamma 1$	1,500	300x
$\alpha 2\beta 2\gamma 2$	850	170x
$\alpha 2\beta 2\gamma 3$	5	1x

This table contains example data for illustrative purposes only.

Experimental Protocols

Q4: How can I perform an in vitro assay to determine the selectivity profile of **PF-07293893** against different AMPK isoforms?

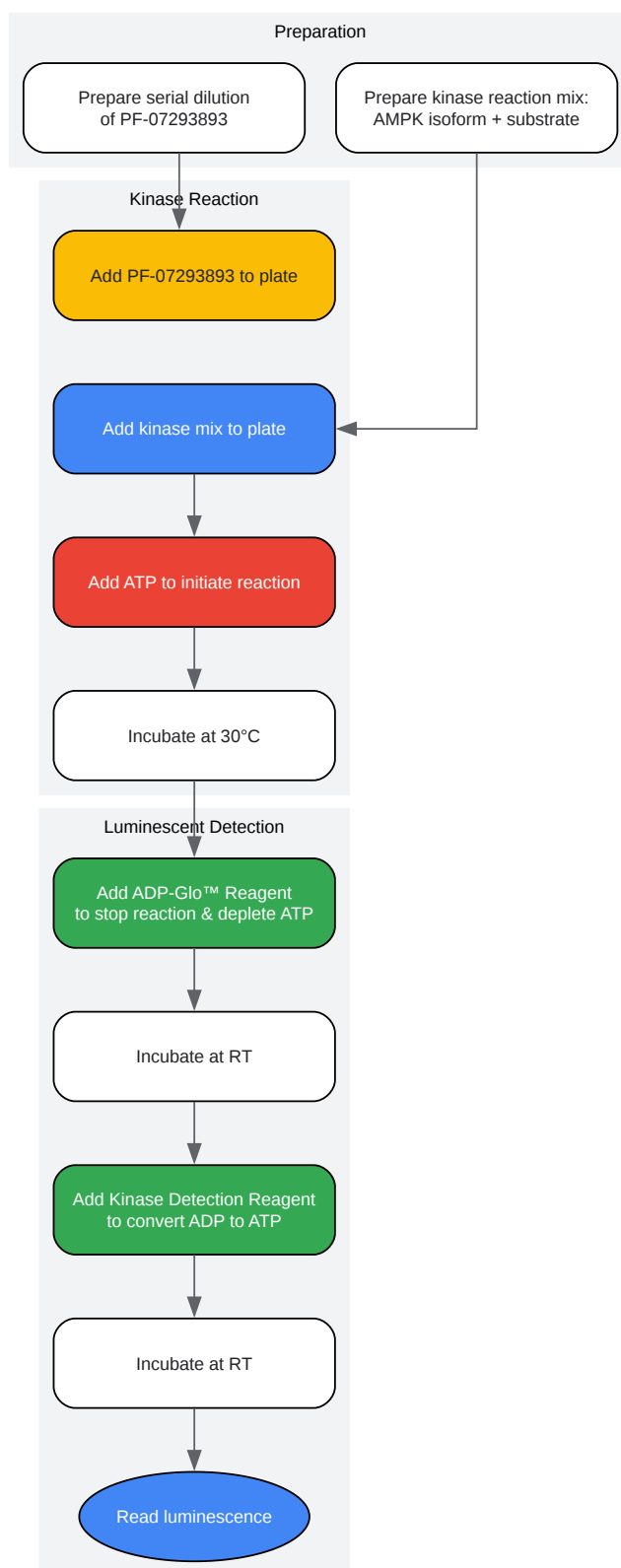
A common method to determine the potency and selectivity of an AMPK activator is a biochemical kinase assay that measures the consumption of ATP, such as the ADP-Glo™ Kinase Assay. This protocol outlines the general steps for such an experiment.

Objective: To determine the EC₅₀ values of **PF-07293893** for the activation of human recombinant AMPK $\alpha 2\beta 2\gamma 1$, $\alpha 2\beta 2\gamma 2$, and $\alpha 2\beta 2\gamma 3$ complexes.

Materials:

- Recombinant human AMPK complexes ($\alpha 2\beta 2\gamma 1$, $\alpha 2\beta 2\gamma 2$, $\alpha 2\beta 2\gamma 3$)
- **PF-07293893**
- AMPK substrate peptide (e.g., SAMS peptide)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

Workflow Diagram:



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Caption: Experimental workflow for AMPK isoform selectivity profiling.

Procedure:

- **Compound Preparation:** Prepare a 10-point, 3-fold serial dilution of **PF-07293893** in DMSO, starting from a high concentration (e.g., 100 μ M).
- **Assay Plate Setup:** Add a small volume (e.g., 1 μ L) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- **Kinase Reaction:**
 - Prepare a master mix for each AMPK isoform containing the kinase assay buffer, the specific AMPK isoform, and the substrate peptide.
 - Add the master mix to the wells containing the compound.
 - Initiate the kinase reaction by adding ATP (at a concentration near the K_m for each isoform).
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- **Signal Detection:**
 - Stop the reaction by adding ADP-Glo™ Reagent as per the manufacturer's instructions. This will also deplete any remaining ATP. Incubate for 40 minutes at room temperature.
 - Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
 - Measure the luminescence using a plate reader.
- **Data Analysis:**
 - Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
 - Plot the normalized luminescence against the logarithm of the **PF-07293893** concentration.

- Fit the data to a four-parameter dose-response curve to determine the EC50 value for each isoform.

Troubleshooting Guide

Q5: I am not observing any activation of the AMPK γ 3 complex in my assay. What are some potential causes?

- **Compound Solubility:** **PF-07293893** may have precipitated out of solution. Ensure that the final DMSO concentration in your assay is low (typically $\leq 1\%$) and that the compound is fully dissolved in your buffer system.
- **ATP Concentration:** Allosteric activators can be sensitive to the ATP concentration. The apparent activation may be more pronounced at lower, more physiological ATP concentrations. Verify that you are using an ATP concentration at or below the K_m of the enzyme.
- **Enzyme Quality:** Ensure the recombinant AMPK γ 3 enzyme is active and has been stored correctly. Perform a quality control check with a known, non-isoform-selective activator if possible.
- **Assay Conditions:** Check that the buffer components, pH, and incubation times are optimal for AMPK activity. The presence of contaminating phosphatases in the enzyme preparation could also counteract the kinase activity.

Q6: My dose-response curve for **PF-07293893** does not look sigmoidal. What could be wrong?

- **Incorrect Concentration Range:** You may be testing a concentration range that is too narrow or is completely above or below the EC50. Widen the range of your serial dilution.
- **Compound Cytotoxicity (Cell-based assays):** At very high concentrations, the compound may be causing cell death, leading to a "hook effect" or a sharp drop in the signal. This is less common in biochemical assays but can occur if the compound interferes with the detection reagents.
- **Assay Interference:** The compound may be interfering with the assay technology itself (e.g., quenching or enhancing the luminescent signal). Run a control without the enzyme to test for

this.

Q7: I am observing significant activation of $\gamma 1$ or $\gamma 2$ isoforms at lower concentrations than expected. What should I check?

- **Compound Purity:** Verify the purity of your **PF-07293893** sample. Impurities could have activity against other isoforms.
- **Isoform Cross-Contamination:** Ensure that your recombinant enzyme preparations are pure and not cross-contaminated with other AMPK isoforms.
- **Review Published Data:** While **PF-07293893** is reported to be $\gamma 3$ -selective, "selective" does not mean "exclusive." It will have some level of activity on other isoforms, especially at higher concentrations. Compare your results to any available public data to see if they are consistent.

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